Methyl 3-(diethylamino)prop-2-enoate
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Overview
Description
Methyl 3-(diethylamino)prop-2-enoate: is an organic compound belonging to the class of esters It is characterized by the presence of a diethylamino group attached to the prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Transesterification: Another method involves the transesterification of an appropriate ester precursor with methanol under basic conditions.
Industrial Production Methods:
Catalytic Processes: Industrial production often employs catalytic processes to enhance yield and efficiency.
Continuous Flow Reactors: For large-scale production, continuous flow reactors are utilized to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry:
Organic Synthesis: Methyl 3-(diethylamino)prop-2-enoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Industry:
Mechanism of Action
Mechanism:
Receptor Binding: The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Methyl 3-(3-methylphenyl)prop-2-enoate: This compound shares a similar ester structure but differs in the substituent attached to the prop-2-enoate moiety.
Methyl acrylate: Another similar compound, methyl acrylate, has a simpler structure with a methyl group attached to the acrylate moiety.
Uniqueness:
Properties
CAS No. |
58243-07-5 |
---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 3-(diethylamino)prop-2-enoate |
InChI |
InChI=1S/C8H15NO2/c1-4-9(5-2)7-6-8(10)11-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
RUXDZYKPXMQICT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C=CC(=O)OC |
Origin of Product |
United States |
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